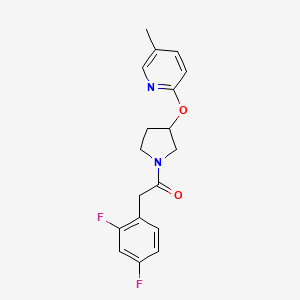

![molecular formula C7H5IN2O B2778178 6-Iodobenzo[d]oxazol-2-amine CAS No. 1804102-68-8](/img/structure/B2778178.png)

6-Iodobenzo[d]oxazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

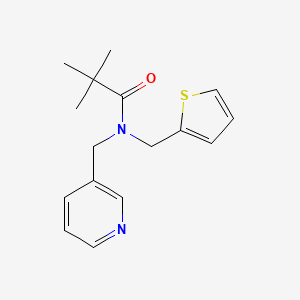

6-Iodobenzo[d]oxazol-2-amine is a chemical compound with the molecular formula C7H5IN2O . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of 6-Iodobenzo[d]oxazol-2-amine consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecular weight of this compound is 260.03 .Physical And Chemical Properties Analysis

6-Iodobenzo[d]oxazol-2-amine has a molecular weight of 260.03 . Its density is 2.1±0.1 g/cm3, and it has a boiling point of 364.4±34.0 °C at 760 mmHg .Applications De Recherche Scientifique

Oxidative Transformations and Amine Synthesis

6-Iodobenzo[d]oxazol-2-amine serves as an important intermediate or reagent in the oxidative transformations of nitrogen- and sulfur-containing substrates. Nicolaou et al. (2004) demonstrated the use of hypervalent iodine(V) reagents in the efficient dehydrogenation of amines, leading to the formation of imines, oximes, ketones, and aromatic N-heterocycles under mild conditions, indicating a pathway that proceeds via ionic mechanisms rather than single electron transfer (SET) pathways (Nicolaou, Mathison, & Montagnon, 2004).

Metal-Free Oxidative C-H Amination

The metal-free oxidative C-H amination for synthesizing substituted imidazopyridines, as described by Mondal et al. (2017), showcases the compound's role in facilitating regioselective amination under ambient conditions, suggesting a radical pathway for the reaction (Mondal, Samanta, Jana, & Hajra, 2017).

Iodobenzene Catalyzed Reactions

Alla et al. (2013) explored the iodobenzene catalyzed oxidative C-H amination of N-substituted amidines, leading to the synthesis of benzimidazoles, demonstrating the general applicability and moderate to high yields of target products (Alla, Kiran Kumar, Sadhu, & Punniyamurthy, 2013).

Applications in Heterocyclic Synthesis

Research by Froehr et al. (2011) on the transition-metal-free amination of benzoxazoles highlighted an efficient method for producing 2-aminobenzoxazoles, leveraging catalytic amounts of tetrabutylammonium iodide and hydrogen peroxide as a co-oxidant. This methodology emphasizes the synthesis's high yields and the potential activation mode via secondary amine iodination (Froehr, Sindlinger, Kloeckner, Finkbeiner, & Nachtsheim, 2011).

Orientations Futures

The development of novel anthelmintic compounds is a pressing need due to the emergence of drug-resistant nematode strains. Compounds like 6-Iodobenzo[d]oxazol-2-amine could potentially be developed into effective anthelmintics. Future research should focus on studying the bioavailability, pharmacokinetics, and absorption of this compound to improve its efficacy .

Propriétés

IUPAC Name |

6-iodo-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMVDGVUPBWYEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodobenzo[d]oxazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2778095.png)

![3-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2778097.png)

![(4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2778103.png)

![diethyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2778104.png)

![(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2778108.png)

![Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-](/img/structure/B2778110.png)

![1-[(3-Methoxyphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2778113.png)

![3-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2778114.png)